1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid is a compound belonging to the class of organic compounds known as indolecarboxylic acids and derivatives. These compounds feature a carboxylic acid group linked to an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of a chlorobenzyl substituent at the nitrogen atom of the indole structure, which may influence its biological activity and chemical properties.
The synthesis of 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid typically involves several key steps:
The reaction conditions typically involve heating and stirring under controlled temperatures to facilitate the desired transformations while minimizing side reactions.
The molecular structure of 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid features:
The molecular formula is , with a molecular weight of approximately 287.73 g/mol. The structural representation includes:
InChI=1S/C16H12ClNO2/c17-14-4-2-1-3-13(14)10-18-8-7-11-9-12(16(19)20)5-6-15(11)18/h1-9H,10H2,(H,19,20)
This data indicates the presence of various functional groups that contribute to its chemical reactivity and potential biological interactions .
1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid can undergo several types of chemical reactions:
CAS No.: 17430-12-5
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 73391-27-2
CAS No.: 14679-41-5
CAS No.: 10110-86-8